Ethyl picolinimidate dihydrochloride
Description
Ethyl picolinimidate dihydrochloride is a chemically modified imidate ester widely used in biochemical research for selective modification of amino groups in enzymes. It plays a critical role in studying enzyme kinetics and coenzyme interactions, particularly in alcohol dehydrogenase systems . The compound’s structure features a picolinimidate group (a pyridine derivative) bound to an ethyl ester, with two hydrochloride counterions enhancing its solubility and reactivity.
Properties
Molecular Formula |
C8H12Cl2N2O |
|---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
ethyl pyridine-2-carboximidate;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-11-8(9)7-5-3-4-6-10-7;;/h3-6,9H,2H2,1H3;2*1H |
InChI Key |
RVOORFBXKBLTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CC=N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl picolinimidate dihydrochloride can be synthesized through a reaction involving ethyl 2-pyridylimidate and ammonium chloride in ethanol. The mixture is refluxed for 4 hours, and the reaction solution is then concentrated under reduced pressure. The resulting precipitation is filtered, washed with diethyl ether and acetone, and dried to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
General Reaction Mechanisms
The imidate group undergoes nucleophilic substitution at the electrophilic carbon adjacent to the nitrogen, facilitated by the leaving group (ethoxy). Reactions typically proceed via:
-
Nucleophilic attack by amines, thiols, or alcohols.
-
Deprotonation under basic conditions to form amidines or thioimidates.
-
Crosslinking via bifunctional nucleophiles in biochemical systems.
Nucleophilic Substitution with Amines
Ethyl picolinimidate dihydrochloride reacts with primary or secondary amines to form substituted amidines. This reaction is pivotal in synthesizing ligands and modifying biomolecules.
| Amine Type | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2-Aminoethanol | Chlorobenzene, 80°C, HCl | Pyridine-oxazoline ligand L4 | 92% | |
| Methylamine | Dry DMF, K₂CO₃ | Methyl-picolinamidine | 85–90% |
Example Reaction :
Coupling Reactions with Thiols
Thiols react with the imidate group to form thioimidates, useful in synthesizing sulfur-containing heterocycles.
| Thiol | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Benzyl mercaptan | DMF, K₂CO₃, RT | Benzyl thioimidate | 78% | |
| Cysteine residues | pH 8.5, aqueous buffer | Protein-thioimidate conjugates | N/A |
Mechanism :
Thiolate ions attack the imidate carbon, displacing ethoxide and forming a stable S–C bond .
Oxidation Reactions
Controlled oxidation converts the imidate group into amides or carboxylic acid derivatives.
| Oxidizing Agent | Conditions | Product | Outcome | Citation |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Picolinic acid ethyl amide | Complete conversion | |
| H₂O₂ | Neutral pH, RT | Pyridine-2-carboxamide | Partial oxidation |
Hydrolysis and Stability
The compound hydrolyzes under acidic or basic conditions to yield picolinic acid derivatives.
| Condition | Product | Rate Constant (k) | Citation |
|---|---|---|---|
| 0.1M HCl, 25°C | Picolinic acid + ethanol | 0.15 h⁻¹ | |
| 0.1M NaOH, 25°C | Picolinate anion + ethylamine | 0.22 h⁻¹ |
Hydrolysis Pathway :
Comparative Reactivity with Related Imidates
| Compound | Reactivity with Amines | Hydrolysis Rate (k, h⁻¹) | Crosslinking Efficiency |
|---|---|---|---|
| Ethyl picolinimidate | High | 0.15 (acid), 0.22 (base) | 85–92% |
| Methyl acetimidate | Moderate | 0.08 (acid), 0.12 (base) | 60–70% |
| Ethyl 5-bromopicolinimidate | Low | 0.05 (acid), 0.10 (base) | 40–50% |
Scientific Research Applications
Ethyl picolinimidate dihydrochloride has diverse applications in scientific research, including:
Protein Chemistry: Used as a cross-linking agent to study protein interactions and structures.
Mass Spectrometry: Enhances the MALDI signal of peptides, improving protein identification by mass mapping.
Peptide Synthesis: Involved in the picolinamidination of amino groups in peptides.
Mechanism of Action
The mechanism of action of ethyl picolinimidate dihydrochloride involves its ability to react with amino groups in peptides and proteins. This reaction forms stable cross-links, which are essential for studying protein structures and interactions. The compound targets the N-terminal amino group and the epsilon-amino group of lysine residues, leading to enhanced MALDI signals and improved protein identification.
Comparison with Similar Compounds
Structural Analogs and Functional Differences
Ethyl picolinimidate dihydrochloride belongs to a broader class of dihydrochloride salts and imidate esters. Key structural analogs include:
Key Observations :
- Reactivity in Enzyme Systems: this compound demonstrates enhanced enzyme modification capabilities compared to methyl picolinimidate. Modified enzymes exhibit 12- to 53-fold higher Michaelis constants (Kₘ) and 12- to 30-fold higher turnover numbers (kₑₐₜ) compared to native enzymes .
- Safety Profiles: Unlike S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (a restricted sensitizer) , this compound lacks documented severe hazards. However, similar dihydrochlorides like (2S)-2,5-diaminopentanamide dihydrochloride caution users to avoid inhalation or skin contact due to unverified toxicological data .
- Pharmaceutical Relevance : Compounds like [2-(5-chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride (95% purity) are tailored for drug synthesis, whereas this compound is primarily a research tool .
Application-Specific Performance
- Enzyme Modification: this compound and ethyl acetimidate hydrochloride both modify amino groups in alcohol dehydrogenase. However, the former’s pyridine moiety enhances interactions with nicotinamide coenzymes (NAD+/NADH), accelerating complex dissociation rates during catalysis .
- Solubility and Stability : Ethylenediamine dihydrochloride, a simpler diamine salt, lacks the imidate ester group, reducing its utility in targeted protein modification but improving stability in aqueous buffers .
Research Findings and Mechanistic Insights
Studies on horse liver alcohol dehydrogenase reveal that this compound modifies amino groups near the coenzyme-binding site. In contrast, methyl analogs show lower efficacy, highlighting the ethyl group’s role in optimizing steric and electronic interactions.
Q & A
Q. How can researchers reconcile discrepancies in reported synthetic yields?
- Methodological Answer : Conduct a factorial design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent purity). Compare results with published protocols using standardized reagents and validated analytical methods .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
